tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate
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Overview
Description
tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is a derivative of pyrido[3,4-b][1,4]oxazine, a bicyclic structure containing both nitrogen and oxygen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxirane compound in the presence of a base, followed by esterification with tert-butyl chloroformate .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(4aR,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
- tert-Butyl(4aS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate
- tert-Butyl(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride
Uniqueness
tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (4aR,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-9-10(8-14)16-7-5-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 |
InChI Key |
COJUSTWUQICURS-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@@H](C1)OCCN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)OCCN2 |
Origin of Product |
United States |
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